Cas no 7044-33-9 ((3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide)

(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide structure
7044-33-9 structure
Product Name:(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide
CAS-nummer:7044-33-9
MF:C35H52O15
MW:712.778392791748
CID:1743649
PubChem ID:11735184
Update Time:2024-03-01

(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide Chemische en fysische eigenschappen

Naam en identificatie

    • (3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide
    • Cheiranthoside VIII
    • 3β-(4-O-β-D-Glucopyranosyl-6-deoxy-β-D-gulopyranosyloxy)-5β,14β-dihydroxy-19-oxo-5β,14β-carda-20(22)-enolide
    • 3β-[(4-O-β-D-Glucopyranosyl-6-deoxy-β-D-gulopyranosyl)oxy]-5,14-dihydroxy-19-oxo-5β-card-20(22)-enolide
    • 3β-[(4-O-β-D-Glucopyranosyl-6-deoxy-β-D-gulopyranosyl)oxy]-5β,14-dihydroxycarda-20(22)-enolide-19-al
    • Cheirantoside IV
    • Cheirotoxin
    • Card-20(22)-enolide, 3-[(6-deoxy-4-O-β-D-glucopyranosyl-β-D-gulopyranosyl)oxy]-5,14-dihydroxy-19-oxo-, (3β,5β)-
    • 7044-33-9
    • Strophanthidin + gulomethylose + glucose
    • Strophanthidin + gulomethylose + glucose [German]
    • Cheirotoxine
    • NS00093807
    • DTXSID801318284
    • CHEMBL3122164
    • Inchi: 1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22-,24-,25+,26+,27-,28-,29+,30+,31+,32-,33+,34+,35+/m1/s1
    • InChI-sleutel: CAYUJEAJKPLCAV-XXCZCDTISA-N
    • LACHT: C([C@]12CC[C@H](O[C@]3([H])O[C@H](C)[C@H](O[C@@]4([H])[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O4)O)[C@@H](O)[C@H]3O)C[C@]1(CC[C@@]1([H])[C@]3(CC[C@H](C4COC(=O)C=4)[C@@]3(C)CC[C@]21[H])O)O)=O

Berekende eigenschappen

  • Exacte massa: 712.33062095g/mol
  • Monoisotopische massa: 712.33062095g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 50
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1340
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 18
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.3
  • Topologisch pooloppervlak: 242Ų
Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd